Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core. The presence of both amino and ester functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate. This reaction is often carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound’s ability to interact with multiple pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7-5-3-4-6-13(7)12-9(8)11/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
DUQKBWUQMMNHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1N |
Origin of Product |
United States |
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